molecular formula C6H11NO4 B555870 D-2-aminoadipic acid CAS No. 7620-28-2

D-2-aminoadipic acid

Cat. No.: B555870
CAS No.: 7620-28-2
M. Wt: 161.16 g/mol
InChI Key: OYIFNHCXNCRBQI-SCSAIBSYSA-N
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Description

D-2-aminoadipic acid, also known as ®-2-aminohexanedioic acid, is an optically active form of 2-aminoadipic acid. It is a glutamate analog and acts as an inhibitor of glutamate synthetase. This compound exhibits gliotoxicity towards mitotic astrocytes and has been studied for its role in various biological processes .

Mechanism of Action

Target of Action

D-2-Aminoadipic acid, a glutamate analog, primarily targets glutamate synthetase . Glutamate synthetase plays a crucial role in the metabolism of glutamate, an important neurotransmitter in the brain.

Mode of Action

This compound acts as an inhibitor of glutamate synthetase . By inhibiting this enzyme, it can modulate the levels of glutamate in the brain. This compound also exhibits gliotoxicity towards mitotic astrocytes , which are star-shaped glial cells in the brain and spinal cord.

Biochemical Pathways

This compound is a metabolite in the principal biochemical pathway of lysine . It is an intermediate in the metabolism (i.e., breakdown or degradation) of lysine and saccharopine . It also antagonizes neuroexcitatory activity modulated by the glutamate receptor N-methyl-D-aspartate (NMDA) .

Pharmacokinetics

It has been identified as a biomarker for diabetes risk , suggesting that it can be detected in the body and may have specific ADME properties that affect its bioavailability.

Result of Action

The inhibition of glutamate synthetase by this compound can lead to changes in glutamate levels in the brain. This can have various effects on neurological function, given the role of glutamate as a neurotransmitter. The gliotoxicity of this compound towards mitotic astrocytes may also impact brain function, as astrocytes play a key role in maintaining brain homeostasis.

Biochemical Analysis

Biochemical Properties

D-2-Aminoadipic acid interacts with various enzymes and proteins. It is known to inhibit glutamate synthetase . This compound exhibits gliotoxicity towards mitotic astrocytes . It is also suggested to be a metabolite in the principal biochemical pathway of lysine and is an intermediate in the metabolism of lysine and saccharopine .

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. It exhibits gliotoxicity towards mitotic astrocytes . In experimental studies, it has been shown to lower fasting plasma glucose levels in mice . It also enhances insulin secretion from a pancreatic β cell line as well as murine and human islets .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. As a glutamate analog, it inhibits glutamate synthetase . It also antagonizes neuroexcitatory activity modulated by the glutamate receptor N-methyl-D-aspartate (NMDA) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, it has been shown to lower fasting plasma glucose levels in mice fed both standard chow and high-fat diets

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to lower fasting plasma glucose levels in mice fed both standard chow and high-fat diets

Metabolic Pathways

This compound is involved in the metabolic pathway of lysine . It is an intermediate in the metabolism of lysine and saccharopine

Preparation Methods

Synthetic Routes and Reaction Conditions: D-2-aminoadipic acid can be synthesized through biocatalytic deracemization using alanine dehydrogenase and ω-transaminase. This method involves the stereoinversion of L-amino acid to a D-form by amino acid dehydrogenase and ω-transaminase, followed by the regeneration of NAD+ by NADH oxidase .

Industrial Production Methods: Industrial production of this compound typically involves the use of chemical synthesis methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired amino acid .

Chemical Reactions Analysis

Types of Reactions: D-2-aminoadipic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involving this compound often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its esters, amides, and substituted analogs .

Scientific Research Applications

D-2-aminoadipic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

    L-2-aminoadipic acid: The L-enantiomer of 2-aminoadipic acid, which has different biological activities compared to the D-enantiomer.

    DL-2-aminoadipic acid: A racemic mixture of both D- and L-2-aminoadipic acid, used in various research applications.

Uniqueness: D-2-aminoadipic acid is unique due to its specific inhibition of glutamate synthetase and its gliotoxic effects on mitotic astrocytes. This makes it a valuable tool in studying neurological processes and potential therapeutic targets .

Properties

IUPAC Name

(2R)-2-aminohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIFNHCXNCRBQI-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227062
Record name Hexanedioic acid, 2-amino-, (-)- and (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7620-28-2
Record name D-α-Aminoadipic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7620-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, 2-amino-, (-)- and (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007620282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 2-amino-, (-)- and (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanedioic acid, 2-amino-, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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